4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
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Overview
Description
4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a chemical compound known for its potent and selective antagonistic activity at the 5-HT1A receptor.
Mechanism of Action
Target of Action
The primary targets of 4-Fluoro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide, also known as MPPF It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in the function of these targets . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the effects of MPPF’s action would be diverse and depend on the specific targets and pathways involved.
Biochemical Analysis
Biochemical Properties
This compound interacts with the 5-HT 1A receptor, a subtype of the serotonin receptor, or 5-HT receptor, which is a G protein-coupled receptor . It possibly binds between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism, and may display positive cooperativity .
Cellular Effects
4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide has been found to have anxiolytic effects following central administration in vivo . This suggests that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the 5-HT 1A receptor. It is thought to bind between the agonist binding site and the G protein interaction switch site, which could affect the activation mechanism of the receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the piperazine intermediate: This involves the reaction of 4-methoxyphenylpiperazine with an appropriate alkylating agent.
Introduction of the fluoro group: The intermediate is then reacted with a fluorinating agent to introduce the fluoro group.
Coupling with benzamide: The final step involves coupling the fluorinated intermediate with benzamide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound are more complex and involve optimization of reaction conditions to maximize yield and purity. These methods often include:
Fluorine-18 labeling: For applications in neuroimaging, the compound is labeled with fluorine-18 using specialized techniques.
Esterification and hydrazone reactions: These steps are used to further refine the compound and ensure its stability and efficacy.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity and selectivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the piperazine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide has a wide range of scientific research applications:
Neuroimaging: Radiolabeled versions of this compound are used in positron emission tomography (PET) to image 5-HT1A receptors in the brain.
Neuropharmacology: It is used to study the role of 5-HT1A receptors in various neurological and psychiatric disorders.
Drug development: The compound serves as a lead structure for developing new drugs targeting 5-HT1A receptors.
Biological research: It is used in studies investigating the mechanisms of serotonin signaling and its effects on behavior and mood.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide: Another compound with similar structure but different substitution pattern.
4-fluoro-N-(2-(4-(7-methoxynaphthalen-1-yl)piperazin-1-yl)ethyl)benzamide: A compound with a naphthalene ring instead of a benzene ring.
Uniqueness
4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is unique due to its high selectivity and potency as a 5-HT1A receptor antagonist. This makes it particularly valuable for neuroimaging and neuropharmacological studies, where precise targeting of 5-HT1A receptors is essential .
Properties
IUPAC Name |
4-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-26-19-8-6-18(7-9-19)24-14-12-23(13-15-24)11-10-22-20(25)16-2-4-17(21)5-3-16/h2-9H,10-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIUDQAXMPADKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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